molecular formula C21H23BrN2O4 B2759555 Phenyl 4-((2-bromo-5-methoxybenzamido)methyl)piperidine-1-carboxylate CAS No. 1235650-34-6

Phenyl 4-((2-bromo-5-methoxybenzamido)methyl)piperidine-1-carboxylate

Cat. No.: B2759555
CAS No.: 1235650-34-6
M. Wt: 447.329
InChI Key: AEMWTTAJTDUSKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl 4-((2-bromo-5-methoxybenzamido)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a phenyl group and a 2-bromo-5-methoxybenzamido moiety

Mechanism of Action

Mode of Action

It’s known that brominated compounds often participate in electrophilic aromatic substitution reactions . The bromine atom can be replaced by a nucleophile, leading to changes in the compound’s structure and function .

Biochemical Pathways

Brominated compounds often participate in free radical reactions . These reactions can lead to changes in cellular signaling pathways, potentially affecting various biological processes.

Result of Action

Brominated compounds can cause a variety of effects depending on their specific targets and mode of action .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-((2-bromo-5-methoxybenzamido)methyl)piperidine-1-carboxylate typically involves multiple steps:

    Formation of the 2-bromo-5-methoxybenzamido intermediate: This step involves the bromination of 5-methoxybenzamide using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

    Coupling with piperidine: The intermediate is then coupled with piperidine-1-carboxylate using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-((2-bromo-5-methoxybenzamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of a hydroxyl derivative.

    Reduction: Formation of a de-brominated product.

  • Substitution

Properties

IUPAC Name

phenyl 4-[[(2-bromo-5-methoxybenzoyl)amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23BrN2O4/c1-27-17-7-8-19(22)18(13-17)20(25)23-14-15-9-11-24(12-10-15)21(26)28-16-5-3-2-4-6-16/h2-8,13,15H,9-12,14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEMWTTAJTDUSKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.